molecular formula C17H24N2O2 B14234311 1-Benzoyl-N-butylpiperidine-4-carboxamide CAS No. 514221-98-8

1-Benzoyl-N-butylpiperidine-4-carboxamide

Cat. No.: B14234311
CAS No.: 514221-98-8
M. Wt: 288.4 g/mol
InChI Key: COYOEKLQFJUXBR-UHFFFAOYSA-N
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Description

1-Benzoyl-N-butylpiperidine-4-carboxamide is a chemical compound with the molecular formula C18H26N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a benzoyl group and a butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-N-butylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzoyl chloride and butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: Benzoyl chloride is reacted with the piperidine derivative in the presence of a base such as triethylamine.

    Addition of the butyl group: Butylamine is introduced to the reaction mixture to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-N-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Benzoyl-N-butylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Benzoyl-N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Benzylpiperidine-4-carboxaldehyde
  • 1-Benzoylpiperidine-4-carboxamide
  • N-Butylpiperidine-4-carboxamide

Comparison: 1-Benzoyl-N-butylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

514221-98-8

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-benzoyl-N-butylpiperidine-4-carboxamide

InChI

InChI=1S/C17H24N2O2/c1-2-3-11-18-16(20)14-9-12-19(13-10-14)17(21)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,18,20)

InChI Key

COYOEKLQFJUXBR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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